(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride

Description

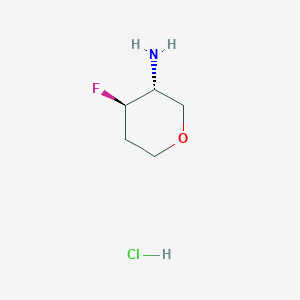

(3R,4R)-4-Fluorotetrahydropyran-3-amine hydrochloride is a fluorinated tetrahydropyran derivative with a stereospecific configuration. The compound features a six-membered tetrahydropyran ring substituted with a fluorine atom at the 4-position and an amine group at the 3-position, both in the (R,R)-stereochemical configuration. Its molecular formula is C₅H₁₀FNO·HCl, yielding a molecular weight of approximately 155.6 g/mol (inferred from structurally similar compounds) . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4R)-4-fluorooxan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-2-8-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYRPGRNZRMCX-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydropyran derivative.

Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted tetrahydropyran derivatives.

Scientific Research Applications

Organic Synthesis

(3R,4R)-4-fluorotetrahydropyran-3-amine; hydrochloride is utilized as an intermediate in synthesizing complex organic molecules. The presence of the fluorine atom can enhance the reactivity and selectivity of chemical reactions, making it a crucial building block in organic chemistry.

Pharmaceutical Research

This compound has been explored for its potential as a pharmaceutical agent due to its unique structural properties. Its applications include:

- Anticancer Research : Investigated for its role in inhibiting cell division cycle 7 (Cdc7), which is essential for cell proliferation. Compounds that inhibit Cdc7 have shown promise in treating various human cancers .

- Biochemical Pathways : Studied for its interactions within biochemical pathways, potentially affecting enzyme activity and metabolic processes.

Industrial Applications

In addition to its use in research, (3R,4R)-4-fluorotetrahydropyran-3-amine; hydrochloride is utilized in the production of fine chemicals and as a building block for various industrial applications.

Case Study 1: Anticancer Activity

A study investigating the effects of (3R,4R)-4-fluorotetrahydropyran-3-amine; hydrochloride on cancer cell lines demonstrated significant inhibition of cell proliferation when used in conjunction with established chemotherapeutic agents. The compound's ability to inhibit Cdc7 was highlighted as a critical mechanism for its anticancer activity.

Case Study 2: Organic Synthesis Applications

Research focused on the synthesis of complex natural products has identified (3R,4R)-4-fluorotetrahydropyran-3-amine; hydrochloride as an essential intermediate. Its unique reactivity profile allows for efficient transformations leading to diverse chemical entities.

Mechanism of Action

The mechanism of action of (3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride vary in substituents, ring systems, and stereochemistry. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Substituent Effects

- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small size enhance binding affinity to biomolecular targets compared to chlorine, which is bulkier and less electronegative .

- Methyl vs.

- Trifluoromethylphenyl Group : The CF₃ group in 4-(3-(trifluoromethyl)phenyl)oxan-4-amine HCl significantly boosts molecular weight and lipophilicity, favoring membrane permeability but possibly limiting solubility .

Ring System Differences

- Tetrahydropyran vs.

Salt Forms and Solubility

- Hydrochloride salts universally improve aqueous solubility. For example, (3R,4R)-4-fluorotetrahydropyran-3-amine HCl is more soluble than its free base, facilitating its use in biological assays .

Biological Activity

(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: CHClFNO

- Molecular Weight: 155.58 g/mol

The biological activity of (3R,4R)-4-fluorotetrahydropyran-3-amine is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as nucleic acid synthesis.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity Overview

Table 1 summarizes the key biological activities reported for this compound:

Antiviral Activity

A study investigated the antiviral properties of (3R,4R)-4-fluorotetrahydropyran-3-amine against HBV. The compound showed an effective concentration (EC) of 31 nM, indicating strong inhibition of viral replication without significant cytotoxicity at high concentrations (Table 2) .

| Compound | EC (nM) | Cytotoxicity |

|---|---|---|

| (3R,4R)-4-fluorotetrahydropyran-3-amine | 31 | Non-cytotoxic |

| Control | - | High cytotoxicity observed |

Cytotoxic Effects

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death. The following table outlines the IC values for different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Anti-inflammatory Properties

Research indicates that (3R,4R)-4-fluorotetrahydropyran-3-amine can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Q & A

Basic: What are the key considerations for validating the stereochemical configuration of (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride?

Answer:

The stereochemical integrity of this compound must be confirmed using chiral HPLC coupled with polarimetry and NMR spectroscopy . For unambiguous assignment, X-ray crystallography is recommended, as it provides direct evidence of the spatial arrangement of substituents. Comparative analysis with enantiomerically pure standards (if available) is critical. Additionally, density functional theory (DFT) calculations can predict NMR chemical shifts and optical rotations, aiding in stereochemical validation .

Basic: What synthetic routes are commonly employed for synthesizing fluorinated tetrahydropyran derivatives like (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride?

Answer:

Two primary approaches are used:

- Stereoselective fluorination : Fluorine is introduced via electrophilic or nucleophilic agents (e.g., Selectfluor®) at the tetrahydropyran ring, followed by amine functionalization.

- Ring-closing strategies : Cyclization of fluorinated diols or amino alcohols using acid catalysis or Mitsunobu conditions.

Critical parameters include solvent choice (e.g., DMF for fluorination), temperature control (to avoid racemization), and chiral auxiliaries to enforce the (3R,4R) configuration .

Advanced: How can palladium-catalyzed C–Si bond cleavage methodologies be adapted for synthesizing fluorinated heterocycles like this compound?

Answer:

Palladium catalysts (e.g., Pd(PPh₃)₄) enable silylene transfer reactions from silacyclopropanes to form silacyclic intermediates. For fluorinated systems, the Si–C bond cleavage can be directed by fluorine’s electron-withdrawing effects, stabilizing transition states. Key steps:

- Use AgNO₃ as a co-catalyst to activate silacyclopropane precursors.

- Optimize ligand systems (e.g., bidentate phosphines) to enhance regioselectivity.

- Monitor reaction progress via GC-MS to detect intermediates .

Advanced: What computational methods are effective in predicting the stability of intermediates during the synthesis of (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) model transition states and intermediate geometries, particularly for fluorination steps.

- Molecular dynamics simulations assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charged intermediates).

- Natural bond orbital (NBO) analysis identifies hyperconjugative interactions influencing ring puckering in the tetrahydropyran scaffold .

Advanced: How can contradictory data on enantiomeric excess (EE) values for this compound be resolved?

Answer:

Discrepancies often arise from:

- Analytical method variability : Cross-validate EE using chiral HPLC (Chiralpak® AD-H column) and circular dichroism (CD) spectroscopy.

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature to distinguish between pathways.

- Impurity profiling : Use LC-MS/MS to detect trace enantiomers or byproducts. Standardize protocols across labs with certified reference materials .

Basic: What safety and handling protocols are essential when working with fluorinated amines like this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Storage : Store under argon at –20°C to prevent hydrolysis of the amine hydrochloride.

- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal. Follow OECD guidelines for fluorinated waste .

Advanced: How does fluorine substitution at the 4-position influence the compound’s pharmacological interactions compared to non-fluorinated analogs?

Answer:

- Electron-withdrawing effects : Fluorine increases the amine’s pKa, enhancing protonation and membrane permeability.

- Conformational rigidity : The C–F bond restricts tetrahydropyran ring flexibility, potentially improving target binding affinity.

- Metabolic stability : Fluorine reduces oxidative metabolism; validate via in vitro microsomal assays (e.g., human liver microsomes) .

Advanced: What strategies mitigate racemization during large-scale synthesis of (3R,4R)-4-fluorotetrahydropyran-3-amine hydrochloride?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.